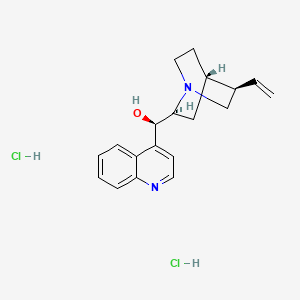![molecular formula C12H16FNO B1451524 3-[(4-Fluorobenzyl)oxy]pipéridine CAS No. 933736-19-7](/img/structure/B1451524.png)
3-[(4-Fluorobenzyl)oxy]pipéridine
Vue d'ensemble
Description
“3-[(4-Fluorobenzyl)oxy]piperidine” is a heterocyclic organic compound with the chemical formula C12H16FNO . It is a part of a class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of “3-[(4-Fluorobenzyl)oxy]piperidine” is C12H16FNO . The SMILES string representation is Fc1cccc(COC2CCNCC2)c1 . The InChI string is 1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14H,4-7,9H2;1H .Applications De Recherche Scientifique
Recherche en neurosciences
Les dérivés de la 3-[(4-Fluorobenzyl)oxy]pipéridine ont été explorés pour leur potentiel dans la recherche en neurosciences, en particulier dans l’étude des troubles neurologiques et des fonctions cognitives. Ils sont utilisés pour comprendre le rôle des neurotransmetteurs et des récepteurs dans le cerveau, et ont des implications dans le développement de traitements pour des maladies comme la maladie d’Alzheimer et la maladie de Parkinson .
Pharmacologie
En pharmacologie, ce composé est utilisé pour son activité dans diverses voies de signalisation. Il a été étudié pour son potentiel thérapeutique contre différents types de cancers, agissant comme un agent clinique lorsqu’il est traité seul ou en association avec de nouveaux médicaments. Il affecte les voies de signalisation essentielles à l’établissement des cancers .
Biochimie
La this compound joue un rôle dans la recherche en protéomique. Elle est utilisée dans l’étude des interactions et des fonctions des protéines, ce qui est fondamental pour comprendre les processus cellulaires et les mécanismes des maladies. Ce composé aide à identifier les marqueurs protéiques des maladies et à développer des thérapies ciblées .
Chimie médicinale
Ce composé fait partie du fragment benzoylpipéridine, une structure privilégiée en chimie médicinale. Il est présent dans des molécules bioactives aux propriétés thérapeutiques et diagnostiques, notamment des agents anticancéreux, antipsychotiques et neuroprotecteurs. Il sert de squelette chimique fiable dans la conception de médicaments en raison de sa stabilité métabolique .
Synthèse organique
En synthèse organique, la this compound est utilisée comme élément de construction pour construire des molécules complexes. Elle est impliquée dans des réactions conduisant à divers dérivés de la pipéridine, qui sont des fragments synthétiques importants pour la conception de médicaments. Le développement de méthodes rentables pour synthétiser ces dérivés est un domaine de recherche important .
Chimie analytique
Ce composé est utilisé en chimie analytique pour le développement de dosages et de méthodes analytiques. Il est utilisé pour quantifier les niveaux de neurotransmetteurs, comprendre la pharmacocinétique et étudier le métabolisme des produits pharmaceutiques. Son rôle dans le développement de techniques analytiques est crucial pour les processus de contrôle qualité et de développement de médicaments .
Mécanisme D'action
Target of Action
The primary target of 3-[(4-Fluorobenzyl)oxy]piperidine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme, potentially influencing the formation of beta-amyloid peptide.
Biochemical Pathways
It is known that piperidine, a class of compounds to which 3-[(4-fluorobenzyl)oxy]piperidine belongs, can influence several crucial signaling pathways involved in cancer progression, such as nf-κb and pi3k/akt .
Analyse Biochimique
Biochemical Properties
3-[(4-Fluorobenzyl)oxy]piperidine plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the serotonin transporter (SERT), where it acts as a high-affinity ligand . This interaction is significant as it can influence the transport and regulation of serotonin, a key neurotransmitter in the brain.
Cellular Effects
The effects of 3-[(4-Fluorobenzyl)oxy]piperidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin transporter can alter serotonin levels in cells, impacting various physiological processes such as mood regulation and cognitive function .
Molecular Mechanism
At the molecular level, 3-[(4-Fluorobenzyl)oxy]piperidine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as monoamine oxidase B (MAO-B), which is involved in the oxidative deamination of biogenic amines like dopamine . This inhibition can lead to increased levels of dopamine, which is beneficial in conditions like Parkinson’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Fluorobenzyl)oxy]piperidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy can decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-[(4-Fluorobenzyl)oxy]piperidine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as improved cognitive function and mood regulation. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes .
Metabolic Pathways
3-[(4-Fluorobenzyl)oxy]piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 3-[(4-Fluorobenzyl)oxy]piperidine is transported and distributed through specific transporters and binding proteins. Its interaction with the serotonin transporter is a key aspect of its distribution, affecting its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 3-[(4-Fluorobenzyl)oxy]piperidine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interaction with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHAEIWKSVRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663016 | |
| Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-19-7 | |
| Record name | 3-[(4-Fluorophenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)

![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)



![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)



